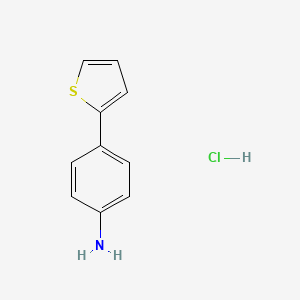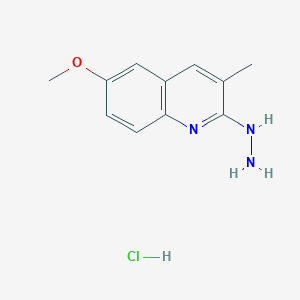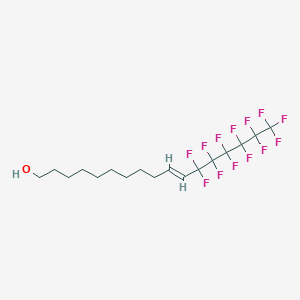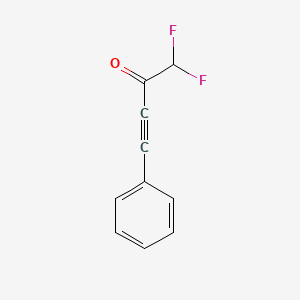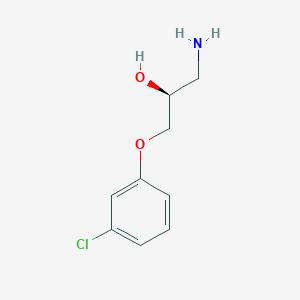
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Übersicht
Beschreibung
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, commonly referred to as “chloramphenicol”, is a synthetic antibiotic drug with broad-spectrum activity. It is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria, and is available in both oral and topical formulations. Chloramphenicol is a member of the phenylpropanoid family, and has been in clinical use since the 1950s. It is an effective and widely used antibiotic, but is associated with some serious side effects, including bone marrow suppression and aplastic anemia.
Wissenschaftliche Forschungsanwendungen
Chloramphenicol has been widely studied for its potential therapeutic applications, and has been shown to possess a broad range of antimicrobial activities. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It has also been used to treat a variety of other infections, such as typhoid fever, meningitis, and pneumonia.
Wirkmechanismus
Target of Action
A structurally similar compound, n-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (bay-1797), has been identified as a potent and selective p2x4 inhibitor . P2X4 is a subtype of the P2X receptors, which are a family of cation-permeable ligand-gated ion channels that open in response to the binding of extracellular ATP. They play a role in various physiological and pathological processes, including inflammation and pain sensation.
Mode of Action
If it acts similarly to bay-1797, it may inhibit the p2x4 receptor, preventing the flow of cations across the cell membrane and thus modulating the cellular response to atp .
Vorteile Und Einschränkungen Für Laborexperimente
Chloramphenicol has several advantages for laboratory experiments, including its broad-spectrum activity, low cost, and ease of use. However, it is associated with some serious side effects, including bone marrow suppression and aplastic anemia, and should therefore be used with caution.
Zukünftige Richtungen
The potential therapeutic applications of chloramphenicol are numerous, and there are a number of future directions for research. These include the development of more effective and less toxic formulations, the exploration of its potential use in combination with other antibiotics, and the investigation of its potential use in the treatment of drug-resistant infections. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as cancer and viral infections.
Eigenschaften
IUPAC Name |
(2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSQJAUAGOEAE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




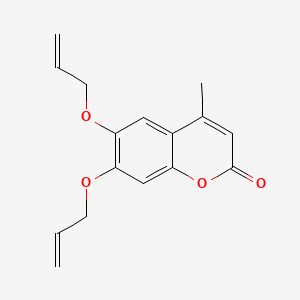

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)

